2-Amino-6-ethylpyrimidin-4-ol
Overview
Description
“2-Amino-6-ethylpyrimidin-4-ol” is a synthetic compound that belongs to the pyrimidine family. It has a CAS Number of 5734-66-7 and a molecular weight of 139.16 . The IUPAC name for this compound is 2-amino-6-ethyl-4 (3H)-pyrimidinone .
Molecular Structure Analysis
The molecular formula of “2-Amino-6-ethylpyrimidin-4-ol” is C6H9N3O . The InChI code for this compound is 1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10) .
Physical And Chemical Properties Analysis
“2-Amino-6-ethylpyrimidin-4-ol” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Antibacterial and Antifungal Properties
2-Amino-6-ethylpyrimidin-4-ol derivatives have been explored for their antibacterial and antifungal activities. A study synthesized a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines and evaluated them for their effectiveness against bacteria and fungi, identifying some compounds with promising activity (Ingarsal, Saravanan, Amutha, & Nagarajan, 2007).
Structural and Theoretical Insights
Research has also focused on the structural analysis and theoretical insights of 2-amino-6-ethylpyrimidin-4-ol derivatives. For instance, a study reported the synthesis, X-ray diffraction analysis, and theoretical calculations of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, offering insights into their stability and reactivity (Ali et al., 2021).
Crystal Structure Studies
The crystal structure of pyrimethamine and related aminopyrimidine derivatives, which share structural similarities with 2-amino-6-ethylpyrimidin-4-ol, has been investigated. These studies provide insights into hydrogen bonding and molecular interactions important for drug design (Balasubramani, Muthiah, & Lynch, 2007).
Anti-Tubercular Activity
Compounds derived from 2-amino-6-ethylpyrimidin-4-ol have been examined for their anti-tubercular activity. A study designed and synthesized a series of derivatives, finding that some showed comparable activity against Mycobacterium tuberculosis to standard drugs, suggesting their potential as anti-tubercular agents (Erkin et al., 2021).
Growth Stimulant in Plants
Interestingly, 2-amino-6-ethylpyrimidin-4-ol derivatives have also shown potential in stimulating plant growth. Novel derivatives were synthesized and found to exhibit pronounced growth-stimulating actions on plants (Yengoyan et al., 2019; Yengoyan et al., 2020)(Yengoyan et al., 2020).
Solubility and Thermodynamics
Research into the solubility of 2-amino-6-ethylpyrimidin-4-ol derivatives in various solvents at different temperatures has provided essential information for their application in different fields, such as pharmaceuticals and materials science (Yao, Xia, & Li, 2017).
Antioxidant Agents
Certain derivatives of 2-amino-6-ethylpyrimidin-4-ol have been synthesized and shown to possess significant antioxidant activity. This suggests potential applications in the treatment of oxidative stress-related disorders (Asha et al., 2009).
Anticancer and Antibacterial Activities
Recent research has also delved into the synthesis of novel 2-amino-4-aryl-6-pyridopyrimidines and their derivatives, assessing their anticancer, antibacterial activities, and binding affinities to DNA and proteins, which is crucial for developing new therapeutic agents (Kahriman et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-amino-4-ethyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSWFSXBZSFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466034 | |
Record name | 2-amino-6-ethylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-ethylpyrimidin-4-ol | |
CAS RN |
5734-66-7 | |
Record name | 2-amino-6-ethylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.